molecular formula C4BrCl3N2 B12114984 2-Bromo-3,5,6-trichloropyrazine

2-Bromo-3,5,6-trichloropyrazine

Katalognummer: B12114984
Molekulargewicht: 262.31 g/mol
InChI-Schlüssel: HUJFBPCQZICRHT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Bromo-3,5,6-trichloropyrazine is a halogenated pyrazine derivative. Pyrazines are nitrogen-containing heterocyclic compounds that are widely used in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of multiple halogen atoms in this compound makes it a valuable intermediate in organic synthesis, particularly in the development of biologically active molecules.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The preparation of 2-Bromo-3,5,6-trichloropyrazine typically involves the halogenation of pyrazine derivatives. One common method is the bromination of 3,5,6-trichloropyrazine using bromine or a bromine source such as N-bromosuccinimide (NBS) under controlled conditions. The reaction is usually carried out in an inert solvent like dichloromethane or chloroform at low temperatures to ensure selective bromination.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems allows for precise control of reaction parameters, reducing the formation of by-products and improving the overall selectivity of the desired compound .

Analyse Chemischer Reaktionen

Types of Reactions: 2-Bromo-3,5,6-trichloropyrazine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Cross-Coupling Reactions: Palladium catalysts (e.g., Pd(PPh3)4) and bases like potassium carbonate (K2CO3) in solvents such as tetrahydrofuran (THF) or toluene.

    Reduction: Lithium aluminum hydride (LiAlH4) in ether or tetrahydrofuran (THF).

Major Products:

    Nucleophilic Substitution: Formation of substituted pyrazines.

    Cross-Coupling Reactions: Formation of biaryl compounds.

    Reduction: Formation of 3,5,6-trichloropyrazine.

Wissenschaftliche Forschungsanwendungen

2-Bromo-3,5,6-trichloropyrazine has several applications in scientific research:

Wirkmechanismus

The mechanism of action of 2-Bromo-3,5,6-trichloropyrazine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or modulation of their activity. For example, pyrazine derivatives have been shown to inhibit kinases by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins .

Vergleich Mit ähnlichen Verbindungen

    3,5,6-Trichloropyrazine: Lacks the bromine atom and may have different reactivity and biological activity.

    2-Bromo-3,5-dichloropyrazine: Similar structure but with one less chlorine atom, potentially affecting its chemical properties and applications.

    2-Bromo-3,6-dichloropyrazine: Another closely related compound with different substitution patterns.

Uniqueness: 2-Bromo-3,5,6-trichloropyrazine is unique due to the presence of both bromine and multiple chlorine atoms, which confer distinct reactivity and potential for diverse chemical transformations. Its specific substitution pattern makes it a valuable intermediate for the synthesis of a wide range of biologically active molecules and specialty chemicals .

Eigenschaften

Molekularformel

C4BrCl3N2

Molekulargewicht

262.31 g/mol

IUPAC-Name

2-bromo-3,5,6-trichloropyrazine

InChI

InChI=1S/C4BrCl3N2/c5-1-2(6)10-4(8)3(7)9-1

InChI-Schlüssel

HUJFBPCQZICRHT-UHFFFAOYSA-N

Kanonische SMILES

C1(=C(N=C(C(=N1)Cl)Br)Cl)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.